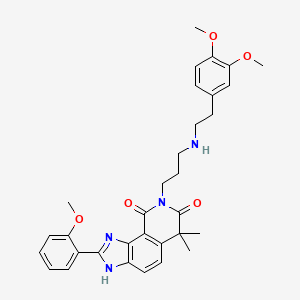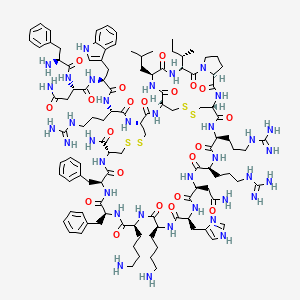
Uridine 5'-monophosphate-13C9 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine 5’-monophosphate-13C9 (dilithium) is a compound where uridine 5’-monophosphate is labeled with carbon-13 isotopes. This labeling is often used in scientific research to trace and study metabolic pathways. Uridine 5’-monophosphate is a nucleotide that plays a crucial role in the synthesis of ribonucleic acid and is a major nucleotide analogue found in mammalian milk .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of uridine 5’-monophosphate-13C9 (dilithium) involves the incorporation of carbon-13 isotopes into uridine 5’-monophosphate. This can be achieved through chemical synthesis where carbon-13 labeled precursors are used. The reaction conditions typically involve controlled environments to ensure the correct incorporation of isotopes .
Industrial Production Methods: Industrial production of uridine 5’-monophosphate-13C9 (dilithium) involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets research-grade standards .
化学反応の分析
Types of Reactions: Uridine 5’-monophosphate-13C9 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Often involve nucleophiles such as hydroxide ions or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of uridine diphosphate, while reduction may yield uridine .
科学的研究の応用
Uridine 5’-monophosphate-13C9 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleotide metabolism.
Biology: Helps in studying the role of nucleotides in cellular processes and their impact on health and disease.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of nucleotide-based drugs.
Industry: Employed in the production of labeled compounds for research and development purposes.
作用機序
The mechanism of action of uridine 5’-monophosphate-13C9 (dilithium) involves its incorporation into nucleotide metabolic pathways. It acts as a substrate for various enzymes involved in nucleotide synthesis and degradation. The carbon-13 labeling allows researchers to trace its movement and transformation within biological systems, providing insights into metabolic processes .
類似化合物との比較
Uridine 5’-monophosphate-15N2 (dilithium): Labeled with nitrogen-15 isotopes.
Uridine 5’-monophosphate-d11 (dilithium): Labeled with deuterium.
Uridine 5’-monophosphate-13C9, 15N2 (dilithium): Labeled with both carbon-13 and nitrogen-15 isotopes.
Uniqueness: Uridine 5’-monophosphate-13C9 (dilithium) is unique due to its specific carbon-13 labeling, which provides distinct advantages in nuclear magnetic resonance spectroscopy and mass spectrometry. This labeling allows for precise tracking and quantification of the compound in complex biological systems, making it a valuable tool in metabolic research .
特性
分子式 |
C9H11Li2N2O9P |
|---|---|
分子量 |
345.0 g/mol |
IUPAC名 |
dilithium;[(2R,3R,5R)-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
InChIキー |
VZKHMAVADRKKIM-FGXMVAHRSA-L |
異性体SMILES |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O)O |
正規SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


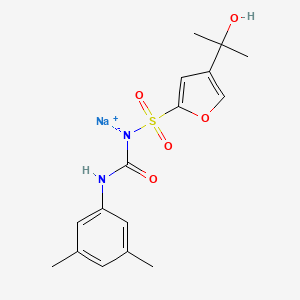
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)

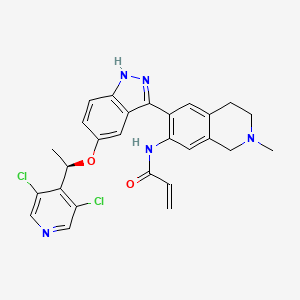
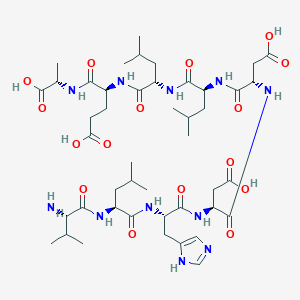
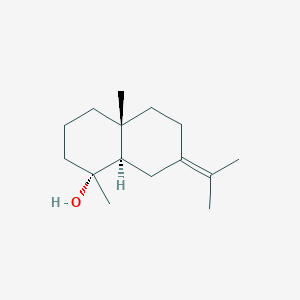
![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)

![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)
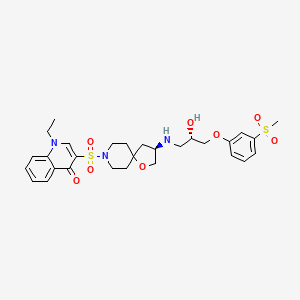
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-formylindol-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12388285.png)
